An In-depth Technical Guide to 5-(2-Methoxyphenoxy)pyridine-2-carboxylic Acid: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 5-(2-Methoxyphenoxy)pyridine-2-carboxylic Acid: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of medicinal chemistry and materials science, pyridine-based compounds continue to be a cornerstone of innovation. Their unique electronic properties and versatile reactivity make them privileged scaffolds in the design of novel therapeutic agents and functional materials. This guide focuses on a specific, nuanced structure: 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid . While this compound is not extensively cataloged in commercial databases, its structural motifs suggest significant potential. This document serves as a technical primer, synthesizing data from analogous structures to provide a predictive yet scientifically grounded overview. We will delve into its chemical identity, propose a robust synthetic pathway, and forecast its physicochemical and spectroscopic characteristics. The insights herein are designed to empower researchers to confidently approach the synthesis and application of this and related molecules.
Chemical Identity and Structural Elucidation
As of the latest literature review, a specific CAS number for 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid has not been assigned, suggesting its status as a novel or sparsely documented chemical entity. However, its structure can be precisely defined, and its properties can be inferred from closely related, well-characterized compounds.
The core structure consists of a pyridine-2-carboxylic acid moiety. The pyridine ring is substituted at the 5-position with a phenoxy group, which in turn bears a methoxy substituent at its 2-position (ortho-position).
Key Structural Features:
-
Pyridine-2-carboxylic acid Scaffold : Also known as picolinic acid, this core is a bidentate chelating agent, a feature that can be pivotal in its biological activity and chemical reactivity.[1][2]
-
Diaryl Ether Linkage : The ether bond connecting the pyridine and phenyl rings provides a degree of conformational flexibility, which is a key consideration in molecular modeling and structure-activity relationship (SAR) studies.
-
2-Methoxyphenoxy Group : The ortho-methoxy group on the phenoxy ring can influence the molecule's conformation through steric effects and potential intramolecular hydrogen bonding. It also modulates the electronic properties of the phenyl ring.
For comparative analysis, the following related compounds are of interest:
-
5-Methoxy-2-pyridinecarboxylic acid : CAS No. 29082-92-6[3][4]
-
5-(3-methoxyphenoxy)pyridine-2-carboxylic acid : A positional isomer.[5]
-
5-(2-methylphenoxy)pyridine-2-carboxylic acid : CAS No. 1542935-15-8[6]
The IUPAC name for the target compound is 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid .
Chemical Structure Diagram
Caption: Chemical structure of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid.
Proposed Synthesis Pathway
A logical and efficient synthesis of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, a common method for forming diaryl ethers.
Overall Synthetic Scheme
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Part A: Synthesis of the Ester Intermediate (Ullmann Condensation)
-
Materials :
-
Methyl 5-bromopyridine-2-carboxylate (1.0 eq)
-
2-Methoxyphenol (guaiacol) (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
-
Procedure :
-
To a dry, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add methyl 5-bromopyridine-2-carboxylate, 2-methoxyphenol, copper(I) iodide, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the methyl 5-(2-methoxyphenoxy)pyridine-2-carboxylate intermediate.
-
Part B: Hydrolysis to the Carboxylic Acid
-
Materials :
-
Methyl 5-(2-methoxyphenoxy)pyridine-2-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) (1.5 eq)
-
Tetrahydrofuran (THF) and Water (solvent mixture)
-
1M Hydrochloric acid (HCl)
-
-
Procedure :
-
Dissolve the ester intermediate in a mixture of THF and water.
-
Add lithium hydroxide and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product, 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid.
-
Predicted Physicochemical Properties
The following properties are predicted based on the chemical structure and data from analogous compounds.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₃H₁₁NO₄ | From chemical structure |
| Molecular Weight | 245.23 g/mol | From chemical structure |
| Appearance | White to off-white solid | Typical for similar aromatic carboxylic acids |
| Melting Point | 180-200 °C | Based on similar structures like 5-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid (197 °C)[7] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol. | General characteristic of aromatic carboxylic acids[1] |
| pKa | ~3.5 - 4.5 | The pyridine nitrogen is basic, and the carboxylic acid is acidic. The exact pKa will be influenced by the substituents. |
| LogP | ~2.5 - 3.5 | Estimated based on the lipophilicity of the phenoxy and methoxy groups. |
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridine and phenyl protons, as well as the methoxy and carboxylic acid protons.
-
Carboxylic Acid Proton (-COOH) : A broad singlet downfield, typically > 10 ppm.
-
Pyridine Protons : Three signals in the aromatic region (7.5-9.0 ppm), likely showing doublet or doublet of doublets splitting patterns.
-
Phenoxy Protons : Four signals in the aromatic region (6.8-7.5 ppm), with coupling patterns characteristic of a 1,2-disubstituted benzene ring.
-
Methoxy Protons (-OCH₃) : A sharp singlet around 3.8-4.0 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
-
Carboxylic Carbon (-COOH) : A signal in the range of 165-175 ppm.
-
Aromatic Carbons : Multiple signals between 110-160 ppm for the pyridine and phenyl rings. The carbons attached to oxygen and nitrogen will be further downfield.
-
Methoxy Carbon (-OCH₃) : A signal around 55-60 ppm.
Mass Spectrometry (MS)
In an electrospray ionization (ESI) mass spectrum, the compound is expected to show:
-
[M+H]⁺ ion : at m/z 246.0761 (positive mode)
-
[M-H]⁻ ion : at m/z 244.0615 (negative mode)
Fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group, and cleavage of the ether bond.[8][9]
Infrared (IR) Spectroscopy
Key expected vibrational frequencies include:
-
O-H stretch (carboxylic acid) : A broad band from 2500-3300 cm⁻¹
-
C=O stretch (carboxylic acid) : A strong absorption around 1700-1730 cm⁻¹
-
C-O-C stretch (ether) : Strong absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
-
C=C and C=N stretches (aromatic rings) : Multiple bands in the 1400-1600 cm⁻¹ region.
Potential Applications in Drug Discovery and Research
While specific biological data for 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid is not available, its structural components are present in numerous biologically active molecules.
Potential as an Enzyme Inhibitor
The pyridine-2-carboxylic acid scaffold is a known metal-chelating pharmacophore. This property is exploited in the design of inhibitors for metalloenzymes. For example, derivatives of picolinic acid have been investigated as inhibitors of histone deacetylases (HDACs) and other zinc-dependent enzymes.
Role in Cancer Research
Many pyridine derivatives are explored as anticancer agents. For instance, compounds with a pyridine-carboxylic acid core have been investigated as inhibitors of monocarboxylate transporter 4 (MCT4), a protein involved in lactate transport in tumor cells, which is crucial for their survival.[10]
Antimicrobial and Anti-inflammatory Potential
Pyridine carboxylic acids and their derivatives have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[11][12][13] The specific substitution pattern of 5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid could modulate these activities, making it a candidate for screening in these therapeutic areas.
Logical Framework for Biological Evaluation
Caption: A workflow for the biological evaluation of the title compound.
Conclusion
5-(2-Methoxyphenoxy)pyridine-2-carboxylic acid represents a promising, albeit underexplored, chemical entity. By leveraging established synthetic methodologies and predictive chemical principles, this guide provides a comprehensive framework for its synthesis, characterization, and potential biological investigation. The convergence of the picolinic acid scaffold with a diaryl ether linkage suggests a rich potential for this molecule in the fields of medicinal chemistry and beyond. It is our hope that this technical guide will serve as a valuable resource for researchers embarking on the exploration of this and related novel chemical structures.
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PubChemLite. 5-(3-methoxyphenoxy)pyridine-2-carboxylic acid (C13H11NO4). [Link]
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RSC Publishing. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. [Link]
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